molecular formula C₁₆₁H₂₇₄N₄₈O₄₆S·C₂HF₃O₂ B1159355 Antisauvagine-30 Trifluoroacetate Salt

Antisauvagine-30 Trifluoroacetate Salt

Cat. No.: B1159355
M. Wt: 3650.2611402
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antisauvagine-30 Trifluoroacetate Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₆₁H₂₇₄N₄₈O₄₆S·C₂HF₃O₂ and its molecular weight is 3650.2611402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆₁H₂₇₄N₄₈O₄₆S·C₂HF₃O₂

Molecular Weight

3650.2611402

Synonyms

Anti-SVG-30;  [D-Phe-11,His12]-Sauvagine Fragment 11-40 Trifluoroacetate Salt;  Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2; 

Origin of Product

United States

Foundational & Exploratory

Antisauvagine-30 trifluoroacetate salt structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Antisauvagine-30 Trifluoroacetate

Executive Summary

Antisauvagine-30 (aSvg-30) is a highly potent, selective peptidic antagonist for the Corticotropin-Releasing Factor Receptor Type 2 (CRF2).[1][2][3][4] Derived from the amphibian peptide sauvagine, it functions as a critical tool compound in neuropharmacology for dissecting the distinct roles of CRF2 versus CRF1 receptors in anxiety, stress response, and cardiovascular function. This guide details the structural properties, trifluoroacetate (TFA) salt stoichiometry, and handling protocols required for rigorous experimental application.

Part 1: Chemical Identity & Structural Architecture[4]

Sequence and Nomenclature

Antisauvagine-30 is a 30-amino acid deletion analog of sauvagine, specifically the fragment Sauvagine(11–40) , with two N-terminal substitutions to enhance stability and receptor affinity.

  • Common Name: Antisauvagine-30 (aSvg-30)[1][2][4][5]

  • Chemical Name: [D-Phe¹¹, His¹²]-Sauvagine(11–40)[1][2][5]

  • Sequence (Three-Letter): D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH₂[3][6]

  • Sequence (One-Letter): (dF)HLLRKMIEIEKQEKEKQQAANNRLLLDTI-NH₂

Molecular Weight & Formula

Researchers must distinguish between the Net Peptide Weight (used for molarity calculations) and the Gross Weight (the actual mass weighed out, including counterions and residual water).

PropertyValueNotes
Chemical Formula C₁₆₁H₂₇₄N₄₈O₄₆SFree base peptide only.
Molecular Weight (Free Base) 3650.29 Da Use this value for calculating molar concentrations (M).
Salt Form Trifluoroacetate (TFA)Standard counterion from HPLC purification.
Theoretical pI ~9.8The peptide is basic (net positive charge at neutral pH).

Part 2: The Trifluoroacetate (TFA) Salt Context

In its commercial form, Antisauvagine-30 is supplied as a trifluoroacetate salt .[7] This is not an impurity but a result of the solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification processes.

Stoichiometry of the Salt

The TFA molecules (


) ionically bond to the basic residues of the peptide. Antisauvagine-30 contains 8 potential basic sites :
  • N-terminus (1)

  • Arginine residues (2)

  • Lysine residues (4)

  • Histidine residue (1)

Calculation of Gross Weight: While the exact TFA content varies by batch (typically determined by elemental analysis), a theoretical fully protonated salt would contain up to 8 TFA molecules.

  • MW of TFA: 114.02 Da

  • Max Salt MW:

    
    
    

Critical Implication: When weighing the powder, approximately 20–30% of the mass is TFA and water , not peptide.

  • Correction Factor: Always use the Net Peptide Content (NPC) provided on the Certificate of Analysis (typically 70–80%) to calculate the actual molar dose.

    
    
    

Part 3: Mechanistic Pharmacology

Antisauvagine-30 is a competitive antagonist that binds to the CRF2 receptor, preventing the conformational change required to activate the Gs-protein signaling cascade.

Selectivity Profile
  • CRF2 Receptor (

    
    ):  ~1.4 nM (High Affinity)
    
  • CRF1 Receptor (

    
    ):  ~150–900 nM (Low Affinity)
    
  • Selectivity Ratio: >100-fold preference for CRF2 over CRF1.

Signaling Pathway Inhibition

The following diagram illustrates the specific blockade point of Antisauvagine-30 within the CRF signaling cascade.

CRF_Signaling Ligand Urocortin / CRF (Endogenous Agonist) Receptor CRF2 Receptor (GPCR) Ligand->Receptor Activates Antagonist Antisauvagine-30 (Antagonist) Antagonist->Receptor Blocks Binding Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation (Downstream Effects) cAMP->PKA Activates

Figure 1: Mechanism of Action.[3][8] Antisauvagine-30 competitively occupies the extracellular ligand-binding domain of the CRF2 receptor, preventing Gs-protein coupling and subsequent cAMP accumulation.

Part 4: Handling, Reconstitution, & QC Protocols

Peptides are labile. Improper handling can lead to aggregation, oxidation (Methionine at pos 7), or adsorption to plastic.

Reconstitution Workflow

Solubility: Soluble in water up to 1 mg/mL. Buffer Compatibility: Avoid high salt concentrations initially.

Reconstitution_Workflow Start Lyophilized Powder (-20°C Storage) Equilibrate Equilibrate to Room Temp (Prevent condensation) Start->Equilibrate Weigh Weigh Powder (Calculate Net Peptide Content) Equilibrate->Weigh Solvent Add Solvent (Sterile H2O or 0.1% Acetic Acid) Weigh->Solvent Dissolve Vortex Gently / Sonicate (Avoid foaming) Solvent->Dissolve Aliquot Aliquot into Polypropylene Tubes (Avoid freeze-thaw cycles) Dissolve->Aliquot Store Store at -80°C (Stable for 6-12 months) Aliquot->Store

Figure 2: Standard Operating Procedure (SOP) for the reconstitution and storage of Antisauvagine-30 TFA salt.

Experimental Considerations regarding TFA

For in vivo or sensitive cell culture applications (e.g., neuronal slice recordings), the TFA counterion can be cytotoxic or alter pH.

  • In Vitro: Usually negligible at nanomolar concentrations.

  • In Vivo (CNS injection): High concentrations of TFA can cause seizures. If injecting >10 µM solutions, consider salt exchange (e.g., to acetate or hydrochloride) using a PD-10 desalting column or dialysis against PBS.

Part 5: References

  • Ruhmann, A., et al. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2beta-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264–15269.[1] [1]

  • Brauns, O., et al. (2001). Pharmacological and chemical properties of astressin, antisauvagine-30 and alpha-helCRF: significance for behavioral experiments. Neuropharmacology, 41(4), 507–516.

  • Tocris Bioscience. Antisauvagine-30 Product Monograph. Tocris.

  • Hauger, R. L., et al. (2003). International Union of Pharmacology. XXXVI. Current Status of the Nomenclature for Receptors for Corticotropin-Releasing Factor and Their Ligands. Pharmacological Reviews, 55(1), 21–26.

Sources

Troubleshooting & Optimization

Antisauvagine-30 loss of selectivity at high micromolar concentrations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Maintaining Receptor Selectivity in Experimental Assays

Introduction

Welcome to the technical support center for Antisauvagine-30. This guide is designed for researchers, scientists, and drug development professionals utilizing this potent Corticotropin-Releasing Factor Receptor 2 (CRF₂R) antagonist in their experiments. While Antisauvagine-30 is a valuable tool for investigating the role of CRF₂R in various physiological processes, it is crucial to be aware of its potential for loss of selectivity at higher micromolar concentrations, which can lead to off-target effects mediated by the Corticotropin-Releasing Factor Receptor 1 (CRF₁R).

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design robust experiments, correctly interpret your data, and avoid the common pitfall of off-target effects. Our goal is to empower you with the knowledge to use Antisauvagine-30 effectively and with confidence in the validity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and correct usage of Antisauvagine-30.

Q1: What is the established selective concentration range for Antisauvagine-30?

A1: Antisauvagine-30 exhibits high affinity and selectivity for the CRF₂ receptor at low nanomolar concentrations. Its binding affinity (Kᵢ) for CRF₂R is typically in the sub-nanomolar to low nanomolar range (e.g., Kᵢ = 0.41 nM for mCRF₂ᵦR).[1] However, its affinity for the CRF₁ receptor is significantly lower, with Kᵢ values reported to be between 66 nM and 170 nM.[1] Therefore, to ensure selectivity for CRF₂R, it is recommended to use Antisauvagine-30 at concentrations well below its Kᵢ for CRF₁R, ideally in the low nanomolar range.

Q2: At what concentration does Antisauvagine-30 begin to lose its selectivity?

A2: Loss of selectivity becomes a significant concern at high micromolar concentrations. Studies have shown that Antisauvagine-30 can functionally antagonize CRF₁R-mediated signaling with IC₅₀ values in the low micromolar range (1-2 µM) for blocking CRF-induced cAMP accumulation in cells expressing CRF₁R.[1] Many in vivo studies have used intracranial infusions at concentrations that are orders of magnitude higher than its binding affinity for CRF₁R, increasing the likelihood of off-target effects.[1]

Q3: What are the downstream signaling pathways activated by CRF₁R and CRF₂R?

A3: Both CRF₁R and CRF₂R are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, they can also couple to other G proteins and activate alternative signaling cascades, such as the protein kinase C (PKC) pathway, depending on the cell type and ligand. Understanding these pathways is crucial for designing functional assays to assess receptor activation and antagonism.

Q4: Can issues with the peptide itself, such as purity, affect my results?

A4: Absolutely. The purity of your Antisauvagine-30 preparation is critical for obtaining reliable and reproducible data.[2][3][4] Impurities, which can include truncated or modified peptide sequences from the synthesis process, may have altered binding affinities or even off-target activities of their own.[2][3] This can lead to skewed dose-response curves, false positives, and a general lack of reproducibility.[2] We strongly recommend using high-purity peptide (>95%) and verifying the identity and purity of each batch via HPLC and mass spectrometry.[3][4]

II. Troubleshooting Guide: Loss of Selectivity and Off-Target Effects

This guide provides a structured approach to identifying and resolving issues related to the loss of selectivity of Antisauvagine-30 in your experiments.

Symptom: Unexpected or contradictory results that may suggest off-target effects.

For example, observing an effect of Antisauvagine-30 in a system where CRF₂R is not expressed or has been knocked out, or seeing results that are more consistent with CRF₁R antagonism.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for unexpected results with Antisauvagine-30.

Detailed Troubleshooting Steps:

Step 1: Verify Antisauvagine-30 Concentration

  • Causality: The primary reason for loss of selectivity is using concentrations that are high enough to engage the CRF₁ receptor.

  • Action:

    • Carefully review the concentrations used in your experiments. If you are working in the high micromolar range, you are likely observing off-target effects.

    • Perform a full dose-response curve for Antisauvagine-30 in your assay, starting from the low nanomolar range. This will help you determine the precise concentration at which you see the desired effect without engaging off-target receptors.

Step 2: Review Experimental Controls

  • Causality: Without proper controls, it is impossible to definitively attribute an observed effect to the antagonism of a specific receptor.

  • Action: Implement a robust set of controls:

    • Negative Control (Cell-based assays): Use a parental cell line that does not express either CRF₁R or CRF₂R. Antisauvagine-30 should have no effect in these cells.

    • Negative Control (Animal models): If available, use CRF₂R knockout animals. An effect of Antisauvagine-30 in these animals would strongly suggest off-target activity.[1]

    • Positive Control for Selectivity: Use a more selective CRF₂R antagonist, such as Astressin-2B , in a parallel experiment. Astressin-2B has a much lower affinity for CRF₁R and can help confirm that the effect you are studying is indeed mediated by CRF₂R.

    • Positive Control for Off-Target Effects: Include a selective CRF₁R antagonist (e.g., Antalarmin) to characterize the contribution of CRF₁R signaling in your system.

Step 3: Assess Peptide Integrity

  • Causality: The quality of the peptide can significantly impact its behavior in an assay.

  • Action:

    • Purity: Always use high-purity (>95%) Antisauvagine-30. If you suspect issues, have the purity and identity of your peptide stock confirmed by HPLC and mass spectrometry.[2][3][4]

    • Solubility: Ensure that Antisauvagine-30 is fully dissolved in your assay buffer. Poor solubility can lead to inaccurate concentrations and potential aggregation. The solubility of peptides can be pH-dependent.[5]

    • Stability: Peptides can be susceptible to degradation by proteases. Consider including a cocktail of protease inhibitors in your assay buffer, especially when working with cell lysates or tissue preparations.

    • Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Step 4: Re-evaluate Data and Hypothesis

  • Causality: If after following the steps above, you still observe an effect at high micromolar concentrations that is absent at lower, more selective concentrations, it is likely an off-target effect mediated by CRF₁R.

  • Action:

    • Re-interpret your data in light of this finding.

    • Consider if your initial hypothesis needs to be revised to account for the potential involvement of CRF₁R.

III. Experimental Protocols

This section provides standardized protocols for common assays used to characterize the activity of Antisauvagine-30.

Protocol 1: Radioligand Binding Assay (Competitive Binding)

This protocol is for determining the binding affinity (Kᵢ) of Antisauvagine-30 for CRF₁R and CRF₂R.

Objective: To determine the concentration of Antisauvagine-30 that displaces 50% of a specific radioligand from the target receptor.

Materials:

  • HEK293 cells stably expressing either human CRF₁R or CRF₂R.

  • Membrane preparation from these cells.

  • Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Urocortin for CRF₂R; [¹²⁵I]-CRF for CRF₁R.

  • Antisauvagine-30 (high purity, >95%).

  • Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.2.

  • Wash Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 500 mM NaCl, pH 7.2.

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

  • Scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of Antisauvagine-30 in binding buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kₔ.

    • Resuspend the cell membrane preparation in binding buffer. The amount of membrane protein per well will need to be optimized.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of a non-labeled ligand (e.g., 1 µM unlabeled Sauvagine for CRF₂R or 1 µM unlabeled CRF for CRF₁R), radioligand, and membrane preparation.

    • Competitive Binding: Add your serial dilutions of Antisauvagine-30, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Transfer the contents of the plate to the filter plate and apply a vacuum to separate the bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Antisauvagine-30.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional Assay (cAMP Accumulation)

This protocol is for assessing the antagonist activity of Antisauvagine-30 by measuring its ability to inhibit agonist-induced cAMP production.

Objective: To determine the IC₅₀ of Antisauvagine-30 for the inhibition of CRF receptor-mediated cAMP accumulation.

Materials:

  • HEK293 cells stably expressing either human CRF₁R or CRF₂R.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Agonist: Sauvagine or Urocortin 2 for CRF₂R; CRF for CRF₁R.

  • Antisauvagine-30 (high purity, >95%).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 384-well white cell culture plates.

Procedure:

  • Cell Plating: Seed the HEK293 cells in the 384-well plates and grow overnight to form a confluent monolayer.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of Antisauvagine-30 in stimulation buffer.

    • Aspirate the culture medium from the cells and add the Antisauvagine-30 dilutions.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the agonist in stimulation buffer at a concentration that elicits a submaximal response (EC₈₀).

    • Add the agonist to the wells containing the antagonist dilutions.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Plot the cAMP concentration against the log concentration of Antisauvagine-30.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value.

IV. Data Presentation

Table 1: Binding Affinities of Antisauvagine-30 and a More Selective Alternative

LigandReceptorBinding Affinity (Kᵢ, nM)Selectivity (CRF₁R Kᵢ / CRF₂R Kᵢ)Reference
Antisauvagine-30 hCRF₁R100 - 170~125-425 fold[1]
mCRF₂ᵦR0.41[1]
Astressin-2B CRF₁R>500>385 fold
CRF₂R1.3

Note: Binding affinities can vary depending on the experimental conditions and the specific receptor splice variant used.

V. Visualization of Signaling Pathways and Experimental Logic

signaling_pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling Agonist CRF / Urocortins CRF1R CRF₁ Receptor Agonist->CRF1R Activates CRF2R CRF₂ Receptor Agonist->CRF2R Activates Antisauvagine_low Antisauvagine-30 (low nM) Antisauvagine_low->CRF2R Blocks Antisauvagine_high Antisauvagine-30 (high µM) Antisauvagine_high->CRF1R Blocks (Off-target) Antisauvagine_high->CRF2R Blocks Gs_AC_cAMP Gαs → Adenylyl Cyclase → ↑cAMP CRF1R->Gs_AC_cAMP Other_Pathways Other G-protein pathways (e.g., PKC) CRF1R->Other_Pathways CRF2R->Gs_AC_cAMP CRF2R->Other_Pathways

Caption: Ligand-receptor interactions and downstream signaling of CRF receptors.

VI. References

  • Qing Li Peptide. (n.d.). What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides? Retrieved from [Link]

  • Medium. (2025, November 6). Why Peptide Purity Matters in Laboratory Research. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Nature's Evolution Peptides. (2025). The Importance of Peptide Purity in Scientific Research: What Every Lab Should Know. Retrieved from [Link]

  • Rühmann, A., Bonk, I., Lin, C. R., Rosenfeld, M. G., & Spiess, J. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30. Proceedings of the National Academy of Sciences of the United States of America, 95(26), 15264–15269. [Link]

  • Zorrilla, E. P., Roberts, A. J., Rivier, J. E., & Koob, G. F. (2013). Anxiolytic-like effects of antisauvagine-30 in mice are not mediated by CRF2 receptors. PloS one, 8(5), e63942. [Link]

  • GraphPad. (2026). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Higelin, J., Dautzenberg, F. M., Cserveny, T., Spengler, D., & Kilpatrick, G. (2001). 125I-Antisauvagine-30: a novel and specific high-affinity radioligand for the characterization of corticotropin-releasing factor type 2 receptors. Neuropharmacology, 40(1), 114–122. [Link]

  • Schulze, J., O'Neill, T. J., & Canals, M. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101822. [Link]

  • Hoare, S. R., Sullivan, S. K., Fan, J., & Grigoriadis, D. E. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides, 26(3), 457–470. [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Accumulation of cAMP in HEK 293 cells expressing CRF receptors.... Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • Hill, S. J., Baker, J. G., & Kellam, B. (2022). Kinetic analysis of endogenous β2 -adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells. British journal of pharmacology, 179(23), 5246–5261. [Link]

  • Kenakin, T., Jenkinson, S., & Watson, C. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • ResearchGate. (n.d.). Exploiting functional selectivity of GPCRs in drug development. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Singh, S., & Lillard, J. W., Jr. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1636, 151–160. [Link]

  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603. Biochemical pharmacology, 97(1), 80–91. [Link]

  • Al-Sabah, S., & Loughty, B. (2011). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 1(9), 1738-1746. [Link]

Sources

Validation & Comparative

A Guide to the Robust Validation of CRF2 Receptor Knockdown Using the Selective Antagonist, Antisauvagine-30

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the knockdown of the Corticotropin-Releasing Factor 2 (CRF2) receptor. We will delve into a dual-pronged approach that combines genetic silencing with pharmacological blockade, establishing a self-validating system that ensures the highest degree of scientific integrity. By leveraging the CRF2-selective antagonist, Antisauvagine-30, we can not only confirm the functional consequences of receptor knockdown but also verify the on-target specificity of the antagonist itself.

The Rationale: Integrating Genetics and Pharmacology

This is where a pharmacological tool like Antisauvagine-30 becomes invaluable. Antisauvagine-30 is a potent peptide antagonist with high selectivity for the CRF2 receptor over the CRF1 receptor.[5][6][7][8] By comparing the cellular response to a CRF2 agonist in the presence and absence of both CRF2 (via knockdown) and Antisauvagine-30, we create a logical matrix that provides unambiguous validation.

The Core Logic:

  • Functional Knockdown: If CRF2 knockdown is successful, cells should lose their ability to respond to a CRF2-specific agonist.

  • Antagonist Specificity: Antisauvagine-30 should block the agonist-induced response in control cells (with intact CRF2) but should have no effect in knockdown cells where the receptor target is absent. This elegantly confirms that the antagonist's observed effects are indeed mediated through CRF2.

The CRF2 Signaling Pathway

The CRF2 receptor is a canonical G protein-coupled receptor (GPCR) that couples to the Gαs protein.[9][10] Upon binding an agonist like Urocortin 2 or 3, the receptor activates adenylyl cyclase, leading to a rapid increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[11][12] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a host of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression.[1][13][14]

CRF2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CRF2 CRF2 Receptor G_protein Gαs CRF2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds to Gene Gene Transcription CRE->Gene Initiates Agonist CRF2 Agonist (e.g., Urocortin 3) Agonist->CRF2 Binds & Activates Antagonist Antisauvagine-30 Antagonist->CRF2 Binds & Blocks ATP ATP Experimental_Workflow cluster_setup Cell Line Preparation cluster_validation Molecular Validation cluster_functional Functional Assay (cAMP Measurement) cluster_outcome Expected Outcomes WT Wild-Type (WT) Cells shSCR Scrambled Control (shSCR) WT->shSCR Transfection & Selection shCRF2 CRF2 Knockdown (shCRF2) WT->shCRF2 Transfection & Selection qRT_PCR qRT-PCR (mRNA level) WT->qRT_PCR Verify Knockdown Western Western Blot (Protein level) WT->Western Verify Knockdown Assay Treat cells with: 1. Vehicle 2. Agonist 3. Antagonist 4. Antagonist + Agonist WT->Assay Perform Functional Assay shSCR->qRT_PCR Verify Knockdown shSCR->Western Verify Knockdown shSCR->Assay Perform Functional Assay shCRF2->qRT_PCR Verify Knockdown shCRF2->Western Verify Knockdown shCRF2->Assay Perform Functional Assay Outcome_Control WT & shSCR: - Agonist -> ↑cAMP - Antagonist blocks ↑cAMP Outcome_KD shCRF2: - No response to Agonist - Antagonist has no effect

Caption: Experimental workflow for validating CRF2 knockdown.

Part 1: Molecular Validation of CRF2 Knockdown

Before proceeding to functional assays, it is imperative to confirm the reduction of CRF2 at both the mRNA and protein levels.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the level of CRHR2 mRNA transcript.

  • RNA Isolation: Culture shSCR and shCRF2 cells to ~80-90% confluency. Isolate total RNA using a TRIzol-based method or a commercial column-based kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix. Include primers for CRHR2 and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • CRHR2 Forward Primer: (Sequence)

    • CRHR2 Reverse Primer: (Sequence)

    • Housekeeping Forward Primer: (Sequence)

    • Housekeeping Reverse Primer: (Sequence)

  • Data Analysis: Calculate the relative expression of CRHR2 in shCRF2 cells compared to shSCR cells using the ΔΔCt method. A significant reduction (typically >70%) is desired.

Protocol 2: Western Blot

This protocol confirms the reduction of CRF2 receptor protein.

  • Protein Lysate Preparation: Lyse shSCR and shCRF2 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody against CRF2 overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin). Quantify band intensities using densitometry software and normalize the CRF2 signal to the loading control.

Validation Method Control (shSCR) CRF2 Knockdown (shCRF2) Expected Outcome
qRT-PCR (Relative mRNA)1.0< 0.3>70% reduction in mRNA
Western Blot (Relative Protein)1.0< 0.2>80% reduction in protein
Table 1. Expected results from the molecular validation of CRF2 knockdown.

Part 2: Functional Validation with Antisauvagine-30

The cornerstone of this guide is the functional validation using a cAMP assay. This directly measures the output of the Gαs-coupled signaling pathway.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a robust, high-throughput method for quantifying intracellular cAMP. [15][16]

  • Cell Seeding: Seed WT, shSCR, and shCRF2 cells into a 384-well white plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation:

    • Agonist: Prepare a stock solution of a selective CRF2 agonist (e.g., Urocortin 3).

    • Antagonist: Prepare a stock solution of Antisauvagine-30.

  • Antagonist Pre-treatment: Add Antisauvagine-30 (to achieve a final concentration of ~1 µM) or vehicle to the appropriate wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the CRF2 agonist (to achieve a final EC80 concentration, e.g., 100 nM) or vehicle to the wells. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and perform the HTRF detection steps according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit). This typically involves adding a lysis buffer containing a d2-labeled cAMP analog and a Europium cryptate-labeled anti-cAMP antibody.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert this to cAMP concentration using a standard curve. Normalize the data to the vehicle-treated control for each cell line.

Cell Line Treatment Condition Expected cAMP Response (Fold Change over Basal) Interpretation
WT / shSCR Vehicle (Basal)1.0Baseline cAMP level
Agonist (100 nM Ucn3)> 10.0Robust CRF2 receptor function
Antagonist (1 µM AS-30)~1.0Antagonist has no intrinsic activity
Antagonist + Agonist~1.0 - 2.0Antisauvagine-30 effectively blocks CRF2 signaling
shCRF2 Vehicle (Basal)1.0Baseline cAMP level
Agonist (100 nM Ucn3)~1.0 - 1.5CRF2 knockdown is functionally effective
Antagonist (1 µM AS-30)~1.0No target for the antagonist
Antagonist + Agonist~1.0 - 1.5Confirms antagonist acts via CRF2
Table 2. Expected results from the functional cAMP assay demonstrating successful knockdown validation and antagonist specificity.

Concluding Insights

This integrated approach provides a multi-layered validation that is far more rigorous than relying on a single methodology. The molecular data from qRT-PCR and Western blotting confirm the depletion of the target, while the functional cAMP assay provides the definitive proof of a loss-of-function phenotype.

Crucially, the inclusion of Antisauvagine-30 serves a dual purpose. It not only acts as a tool to probe the functionality of the remaining receptors but also validates its own mechanism of action. Observing a potent blockade in control cells and a complete lack of effect in knockdown cells provides the highest level of confidence that Antisauvagine-30 is acting specifically through the CRF2 receptor in your experimental system. This self-validating system is essential for producing reproducible and trustworthy data, forming a solid foundation for any subsequent research or drug discovery efforts targeting the CRF2 pathway.

References

  • Zorrilla, E. P., Roberts, A. J., Rivier, J. E., & Koob, G. F. (2013). Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLoS ONE, 8(8), e72739. [Link]

  • Tuzmen, S., & Goustin, A. S. (2009). Validation of short interfering RNA knockdowns by quantitative real-time PCR. Methods in molecular biology (Clifton, N.J.), 555, 177–191. [Link]

  • Ruhmann, A., Bonk, I., Lin, C. R., Rosenfeld, M. G., & Spiess, J. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264-15269. [Link]

  • Berger, Y., Wenz, I., & Spiess, J. (2001). 125I-Antisauvagine-30: A Novel and Specific High-Affinity Radioligand for the Characterization of Corticotropin-Releasing Factor Type 2 Receptors. Neuropharmacology, 40(1), 114-122. [Link]

  • Chauveau, V., et al. (2018). Involvement of CRF2 signaling in enterocyte differentiation. PLoS ONE, 13(10), e0205934. [Link]

  • Zorrilla, E. P., et al. (2013). Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLoS ONE, 8(8), e72739. [Link]

  • BPS Bioscience. (n.d.). CRE/CREB Reporter Assay Kit. BPS Bioscience. [Link]

  • Ji, G., & Neugebauer, V. (2007). Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior. Journal of Neuroscience, 27(45), 12303-12314. [Link]

  • Sudo, K. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Hauger, R. L., et al. (2006). Major intracellular pathways for signal transduction by CRF 1 and CRF 2 receptors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Corticotropin-releasing hormone receptor 2. Wikipedia. [Link]

  • Innoprot. (n.d.). CRF2 Corticotropin-releasing factor receptor assay. Innoprot. [Link]

  • Ruhmann, A., et al. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30. PubMed. [Link]

  • Tuzmen, S., & Goustin, A. S. (2009). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. QIAGEN. [Link]

  • Lebrun, S., et al. (2018). Principle of cAMP responsive element (CRE) luciferase screening assay. ResearchGate. [Link]

  • Morin, X., et al. (2016). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. BMC Research Notes, 9, 273. [Link]

  • Signosis. (n.d.). CREB Luciferase Reporter HEK293 Stable Cell Line. Signosis. [Link]

  • Li, F., & Xiao, X. (2017). A suite of bioassays to evaluate CREB inhibitors. Methods in molecular biology (Clifton, N.J.), 1599, 143–153. [Link]

  • Chida, D., et al. (2013). The CRF system and receptor signalling. ResearchGate. [Link]

  • Sudo, K. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • BPS Bioscience. (n.d.). CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). BPS Bioscience. [Link]

  • Fekete, J. T., & Győrffy, B. (2016). Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments. Molecular Therapy - Nucleic Acids, 5(9), e362. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CRF2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Ungard, R. G., et al. (2014). Development and use of a high-throughput screen to identify novel modulators of the corticotropin releasing factor binding protein. Frontiers in Cellular Neuroscience, 8, 290. [Link]

  • Hoare, S. R. J., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides, 26(3), 465-477. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service. Creative Biolabs. [Link]

Sources

The Selective Advantage: A Comparative Guide to Antisauvagine-30 Over Non-Selective CRF Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of the corticotropin-releasing factor (CRF) system, the choice of a suitable antagonist is paramount. While non-selective CRF antagonists have been instrumental in foundational research, the advent of selective compounds like Antisauvagine-30 has opened new avenues for dissecting the distinct roles of CRF receptor subtypes. This guide provides an in-depth comparison of Antisauvagine-30 and non-selective CRF antagonists, supported by experimental data, to inform strategic experimental design.

The CRF system, comprising CRF and the related urocortins, acts through two primary G protein-coupled receptors: CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2).[1][2] These receptors exhibit distinct anatomical distributions and are implicated in different physiological and pathophysiological processes.[2][3] Broadly, CRF1 activation is associated with initiating the stress response, anxiety, and depression, while CRF2 activation is thought to be involved in modulating and terminating the stress response.[3][4][5]

The Limitations of a Broad Stroke: Non-Selective CRF Antagonists

Non-selective CRF antagonists, such as astressin and α-helical CRF(9-41), bind with comparable affinity to both CRF1 and CRF2 receptors.[6][7][8] This lack of specificity, while useful for establishing the general involvement of the CRF system, presents a significant hurdle in elucidating the specific contributions of each receptor subtype. The simultaneous blockade of both CRF1 and CRF2 receptors can lead to a complex and often confounding pharmacological profile, making it difficult to attribute observed effects to a single receptor. Furthermore, the use of non-selective antagonists can mask the opposing roles of CRF1 and CRF2 in certain physiological processes, leading to a net effect that does not accurately reflect the underlying biology.[9]

The Precision of Antisauvagine-30: A Focus on CRF2

Antisauvagine-30, a peptide antagonist derived from sauvagine, was developed to address the need for a CRF2-selective tool.[6][10] Its primary advantage lies in its preferential binding to the CRF2 receptor over the CRF1 receptor, allowing for a more precise investigation of CRF2-mediated signaling pathways and their physiological consequences.

Superior Receptor Selectivity: A Quantitative Look

The key advantage of Antisauvagine-30 is its significantly higher binding affinity for the CRF2 receptor compared to the CRF1 receptor. This selectivity allows researchers to pharmacologically isolate the CRF2 system.

CompoundCRF1 Receptor Affinity (Ki or Kd, nM)CRF2 Receptor Affinity (Ki or Kd, nM)Selectivity (CRF1/CRF2)Reference
Antisauvagine-30 100 - 1700.29 - 1.4~110-fold for mCRFR2β vs rCRFR1[6][11][12][13]
Astressin 5.74.0Non-selective[6][8]
Astressin2-B >8900.17 - 0.49Highly Selective for CRF2[11][12]

As the data indicates, Antisauvagine-30 displays a clear preference for the CRF2 receptor. However, it is crucial to acknowledge a critical caveat: the selectivity of Antisauvagine-30 is dose-dependent. At higher concentrations, typically in the micromolar range, it can lose its specificity and also antagonize CRF1 receptors.[11][12] This has led to some ambiguity in the interpretation of earlier in vivo studies where high doses were used. For researchers aiming for unequivocal CRF2 antagonism, another compound, astressin2-B, demonstrates even greater selectivity.[11][12]

Delving Deeper: Mechanistic and Functional Implications

The selective antagonism of CRF2 by Antisauvagine-30 allows for a more nuanced understanding of the CRF system's role in various physiological processes.

Signaling Pathways

Both CRF1 and CRF2 receptors are coupled to G proteins and can activate the adenylyl cyclase/cAMP signaling pathway.[1][14][15] However, they can also couple to other G proteins to activate alternative pathways, such as the phospholipase C pathway.[4] By selectively blocking CRF2 with Antisauvagine-30, researchers can dissect the specific downstream signaling cascades initiated by this receptor subtype in different cell types and tissues.

CRF_Signaling cluster_0 CRF Ligands cluster_1 CRF Receptors cluster_2 Antagonists cluster_3 Signaling Pathways CRF CRF Urocortins CRF1 CRF1 Receptor CRF->CRF1 CRF2 CRF2 Receptor CRF->CRF2 AC_PKA Adenylyl Cyclase PKA Pathway CRF1->AC_PKA PLC_PKC Phospholipase C PKC Pathway CRF1->PLC_PKC CRF2->AC_PKA CRF2->PLC_PKC NonSelective Non-Selective Antagonists (e.g., Astressin) NonSelective->CRF1 Blocks NonSelective->CRF2 Blocks AS30 Antisauvagine-30 AS30->CRF2 Selectively Blocks

CRF Receptor Signaling and Antagonist Action

In Vivo Applications and Experimental Considerations

In vivo studies using Antisauvagine-30 have been instrumental in exploring the role of CRF2 receptors in anxiety, depression, and stress-related visceral responses.[13][16][17] For example, studies have shown that central administration of Antisauvagine-30 can modulate anxiety-like behaviors, although the interpretation is complex due to the aforementioned dose-dependent effects.[11][16]

One key study demonstrated that the anxiolytic-like effects of Antisauvagine-30 in a shock-induced freezing paradigm were not mediated by CRF2 receptors, as the effect was still present in CRF2 knockout mice.[11] This suggests that at the dose used, Antisauvagine-30 was likely acting on CRF1 receptors.[11][12] This highlights the critical importance of careful dose-response studies and the use of appropriate controls, such as knockout animals or comparison with more selective antagonists like astressin2-B, to validate the specificity of the observed effects.[11]

Experimental Protocols

To aid researchers in their experimental design, a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for CRF receptors is provided below.

Protocol: CRF Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Antisauvagine-30) for CRF1 and CRF2 receptors.

Materials:

  • Membrane preparations from cells stably expressing either human CRF1 or CRF2 receptors.

  • Radioligand (e.g., [125I]-Sauvagine or [125I]-Astressin).

  • Test compound (Antisauvagine-30) at various concentrations.

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., unlabeled Sauvagine).

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).[18]

  • Microplates (96- or 384-well).

  • Microplate scintillation counter.

CRF Receptor Binding Assay Workflow

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.

  • Assay Setup: To the wells of a microplate, add the assay buffer, the test compound at various concentrations (or vehicle for total binding), and the non-specific binding control.

  • Radioligand Addition: Add the radioligand at a concentration at or below its Kd for the receptor.

  • Receptor Addition: Add the cell membrane preparation containing the CRF receptor of interest.

  • SPA Bead Addition: Add the SPA beads.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), with gentle shaking.

  • Signal Detection: Count the plate in a microplate scintillation counter. No separation of bound and free radioligand is necessary with SPA.

  • Data Analysis: Calculate the percent specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Antisauvagine-30 offers a significant advantage over non-selective CRF antagonists by enabling the targeted investigation of the CRF2 receptor. Its selectivity, while not absolute and requiring careful dose consideration, provides a powerful tool to dissect the multifaceted roles of the CRF system in health and disease. For researchers aiming for the highest degree of CRF2 selectivity, comparative studies with astressin2-B are recommended. Ultimately, the informed choice of an antagonist, grounded in a thorough understanding of its pharmacological properties, is critical for advancing our knowledge of CRF biology and developing novel therapeutic strategies for stress-related disorders.

References

  • Hauger, R. L., Risbrough, V., Brauns, O., & Dautzenberg, F. M. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets, 5(4), 453–479. [Link]

  • Zorrilla, E. P., Roberts, A. J., Rivier, J. E., & Koob, G. F. (2013). Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLoS ONE, 8(5), e63942. [Link]

  • Zorrilla, E. P., Roberts, A. J., Rivier, J. E., & Koob, G. F. (2013). Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLoS ONE, 8(5), e63942. [Link]

  • Rühmann, A., Bonk, I., & Dautzenberg, F. M. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264–15269. [Link]

  • Hauger, R. L., Grigoriadis, D. E., & Risbrough, V. B. (2013). Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression. Annals of the New York Academy of Sciences, 1282(1), 61–80. [Link]

  • Hoare, S. R. J., Sullivan, S. K., & Lovenberg, T. W. (2009). Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today, 14(21-22), 1039–1047. [Link]

  • Taché, Y., & Bonaz, B. (2007). Corticotropin-releasing factor receptors and stress-related alterations of gut motor function. The Journal of Clinical Investigation, 117(1), 33–40. [Link]

  • Wikipedia. (n.d.). Corticotropin-releasing hormone receptor. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Arzt, E., & Holsboer, F. (2006). CRF signaling: a common final pathway for depression. Frontiers in Bioscience, 11, 71-85. [Link]

  • Dautzenberg, F. M., Huber, G., Higelin, J., Py-Lang, G., & Kilpatrick, G. J. (2004). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. Neuropharmacology, 46(4), 541–552. [Link]

  • Rühmann, A., Bonk, I., & Dautzenberg, F. M. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264–15269. [Link]

  • Rivier, J., Gulyas, J., & Kirby, D. (2012). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Current topics in medicinal chemistry, 12(14), 1547–1570. [Link]

  • Gulyas, J., Rivier, C., & Rivier, J. (2002). Potent and Long-Acting Corticotropin Releasing Factor (CRF) Receptor 2 Selective Peptide Competitive Antagonists. Journal of Medicinal Chemistry, 45(21), 4733–4740. [Link]

  • Jirjis, J. M., Lkhagvasuren, B., & Cooper, M. A. (2011). Central CRF2 Receptor Antagonism Reduces Anxiety States During Amphetamine Withdrawal. Neuropsychopharmacology, 36(6), 1239–1249. [Link]

  • Brauns, O., Dautzenberg, F. M., & Spengler, D. (2001). Pharmacological and chemical properties of astressin, antisauvagine-30 and alpha-helCRF: significance for behavioral experiments. Neuropharmacology, 41(4), 507–516. [Link]

  • Lezak, K. R., & Missig, G. (2019). The effect of CRF2 receptor antagonists on rat conditioned fear responses and c-Fos and CRF expression in the brain limbic structures. Behavioural Brain Research, 372, 112049. [Link]

  • Martinez, V., Wang, L., & Taché, Y. (2002). Peripheral urocortin inhibits gastric emptying and food intake in mice: differential role of CRF receptor 2. American Journal of Physiology-Gastrointestinal and Liver Physiology, 283(6), G1339–G1347. [Link]

  • Hoare, S. R. J., Brown, M. R., & Lovenberg, T. W. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides, 26(3), 465–477. [Link]

  • Higelin, J., Brauns, O., & Dautzenberg, F. M. (2001). 125I-Antisauvagine-30: a novel and specific high-affinity radioligand for the characterization of corticotropin-releasing factor type 2 receptors. Neuropharmacology, 40(1), 114–122. [Link]

  • Rühmann, A., Bonk, I., & Dautzenberg, F. M. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30. Proceedings of the National Academy of Sciences of the United States of America, 95(26), 15264–15269. [Link]

  • Wikipedia. (n.d.). Corticotropin-releasing hormone antagonist. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • de Almeida, C. W. S., de Oliveira, R. B., & de Oliveira, A. P. (2022). Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs. PLoS ONE, 17(3), e0264993. [Link]

  • Innoprot. (n.d.). CRF2 Corticotropin-releasing factor receptor assay. Retrieved February 13, 2026, from [Link]

  • RxList. (2025, February 18). How Do Corticotropin-Releasing Factor Receptor Antagonists Work?[Link]

  • Smagin, G. N., & Dunn, A. J. (2000). In vivo evidence for ligand-specific receptor activation in the central CRF system, as measured by local cerebral glucose utilization. The Journal of Neuroscience, 20(10), 3837–3844. [Link]

  • Patsnap Synapse. (2024, June 21). What are CRF receptor antagonists and how do they work?[Link]

  • Zorrilla, E. P., Roberts, A. J., Rivier, J. E., & Koob, G. F. (2013). The data are expressed as M ± SEM. Antisauvagine-30 (i.c.v., 3 nmol)... ResearchGate. [Link]

  • Johnson, P. L., Fitz, S. D., & Shekhar, A. (2012). selective, non-peptide CRF receptor 1 antagonist prevents sodium lactate-induced acute panic-like responses. Neuropsychopharmacology, 37(7), 1665–1674. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service. Retrieved February 13, 2026, from [Link]

  • Million, M., Maillot, C., & Vale, W. (2003). Non-Peptidic CRF1 Receptor Antagonists for the Treatment of Anxiety, Depression and Stress Disorders. Current Pharmaceutical Design, 9(8), 665–683. [Link]

  • Gill, S. S., & Gill, S. K. (2002). Non-peptidic CRF1 receptor antagonists for the treatment of anxiety, depression and stress disorders. Current pharmaceutical design, 8(23), 2071–2092. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • de Souza, E. B., & Grigoriadis, D. E. (1995). Screening of compounds for binding to human CRF 1 receptor. Inhibition... ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.